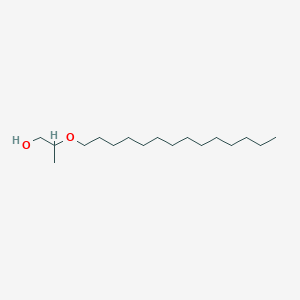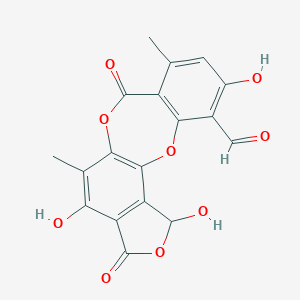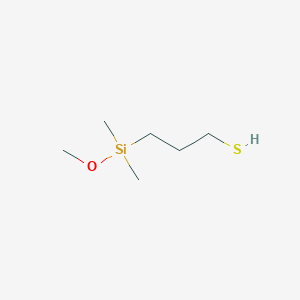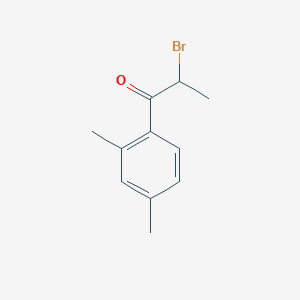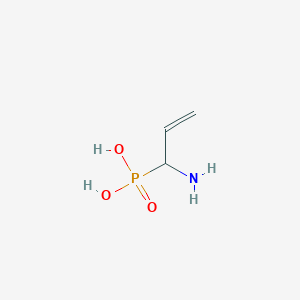
(1-Amino-2-propenyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-2-propenyl)phosphonic acid, commonly known as Alendronic acid, is a nitrogen-containing bisphosphonate that is used in the treatment of osteoporosis and other bone diseases. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in various bone disorders.
Mecanismo De Acción
Alendronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite crystals in bone and is taken up by osteoclasts, where it inhibits the enzyme farnesyl pyrophosphate synthase, which is required for the production of isoprenoid lipids. This inhibition leads to the death of osteoclasts and a reduction in bone resorption.
Efectos Bioquímicos Y Fisiológicos
Alendronic acid has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alendronic acid is a potent inhibitor of bone resorption and is commonly used in in vitro studies of bone metabolism. However, it can have cytotoxic effects on other cell types, such as osteoblasts, and can interfere with the activity of other enzymes, such as geranylgeranyl pyrophosphate synthase.
Direcciones Futuras
There are several potential future directions for research on Alendronic acid, including the development of more potent and selective inhibitors of bone resorption, the identification of new targets for the treatment of bone disorders, and the development of new formulations of Alendronic acid that improve its pharmacokinetic properties and reduce its side effects.
In conclusion, Alendronic acid is a nitrogen-containing bisphosphonate that is used in the treatment of osteoporosis and other bone disorders. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in various bone disorders. Alendronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis. While it has advantages in lab experiments, it also has limitations and potential side effects. Future research on Alendronic acid will focus on developing more potent and selective inhibitors of bone resorption, identifying new targets for the treatment of bone disorders, and improving its pharmacokinetic properties and reducing its side effects.
Métodos De Síntesis
The synthesis of Alendronic acid can be achieved through several methods, including the reaction of phosphorus trichloride with allylamine, followed by the addition of sodium hydroxide and phosphorous acid. Another method involves the reaction of phosphorus trichloride with allylamine, followed by the addition of sodium hydroxide and phosphorous acid.
Aplicaciones Científicas De Investigación
Alendronic acid has been extensively studied for its therapeutic potential in various bone disorders, including osteoporosis, Paget's disease, and bone metastases. It is a potent inhibitor of bone resorption and has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis.
Propiedades
Número CAS |
100432-06-2 |
|---|---|
Nombre del producto |
(1-Amino-2-propenyl)phosphonic acid |
Fórmula molecular |
C3H8NO3P |
Peso molecular |
137.07 g/mol |
Nombre IUPAC |
1-aminoprop-2-enylphosphonic acid |
InChI |
InChI=1S/C3H8NO3P/c1-2-3(4)8(5,6)7/h2-3H,1,4H2,(H2,5,6,7) |
Clave InChI |
LAANRVSZVSWKKK-UHFFFAOYSA-N |
SMILES |
C=CC(N)P(=O)(O)O |
SMILES canónico |
C=CC(N)P(=O)(O)O |
Sinónimos |
(1-amino-2-propenyl)phosphonic acid 1-APPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



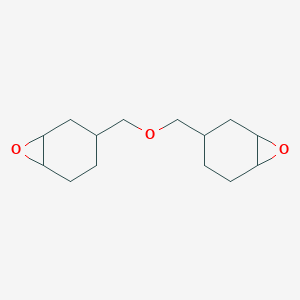






![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)


